ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Description
Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a fluorinated heterocyclic compound featuring a fused cyclopenta[c]pyrazole core. The molecule includes a 3-fluoro-5-methylphenyl substituent at position 1 and an ethyl ester group at position 3. The cyclopenta[c]pyrazole scaffold is notable for its conformational rigidity, which enhances binding specificity in biological systems .
Properties
IUPAC Name |
ethyl 1-(3-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-21-16(20)15-13-5-4-6-14(13)19(18-15)12-8-10(2)7-11(17)9-12/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHASECHCVWFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=CC(=CC(=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate typically involves multi-step organic reactions
-
Formation of the Cyclopenta[c]pyrazole Core:
Starting Materials: Cyclopentanone and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux in ethanol, leading to the formation of cyclopenta[c]pyrazole.
Scientific Research Applications
Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluoro and methyl groups on the phenyl ring enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to six analogs (Table 1), focusing on core structure, substituents, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure :
- The target compound and analogs in and share the cyclopenta[c]pyrazole core, which imposes conformational constraints absent in simple pyrazole derivatives (e.g., ). This rigidity may enhance target selectivity in drug design .
Electron-Withdrawing Groups: The trifluoromethoxy group in and trifluoromethyl group in increase lipophilicity and metabolic resistance compared to methyl or methoxy substituents.
Functional Groups :
- Carboxylic Acid vs. Ester : Carboxylic acid derivatives () exhibit higher polarity, reducing membrane permeability compared to esters. The ethyl ester in the target compound may improve bioavailability.
- Methyl vs. Ethyl Ester : Methyl esters (e.g., ) generally have lower hydrolytic stability than ethyl esters, which could influence prodrug strategies .
Biological Activity
Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a review of available literature, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound belongs to the cyclopentapyrazole class and features a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 270.30 g/mol. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the cyclopentapyrazole core : This is achieved through cyclization reactions involving appropriate hydrazones or pyrazolone derivatives.
- Introduction of the ethyl ester : This is usually performed via esterification reactions with ethyl chloroformate or similar reagents.
- Fluorination : The introduction of the fluorine atom can be accomplished using electrophilic fluorination methods.
Anticancer Activity
Recent studies have indicated that compounds within the cyclopentapyrazole class exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 12 µM respectively. These findings suggest a potential mechanism involving apoptosis induction.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 20 | 16 |
The results indicate significant antimicrobial activity, especially against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Activity
This compound has been evaluated for anti-inflammatory effects in preclinical models.
- Research Findings : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following lipopolysaccharide (LPS) challenge. This indicates its potential utility in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes : It may act as an inhibitor of enzymes involved in cancer cell proliferation and inflammation.
- Modulation of signaling pathways : The compound could influence pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
